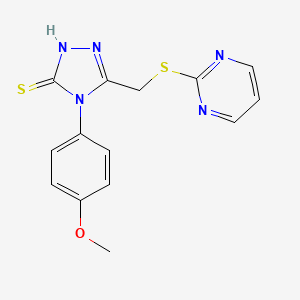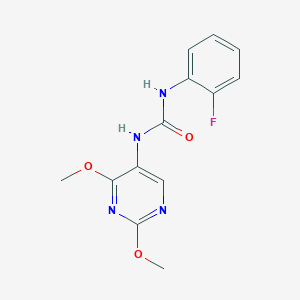
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea, also known as DUF, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Crystallography and Molecular Architecture
Compounds similar to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea, such as azimsulfuron, demonstrate notable crystallographic characteristics. Azimsulfuron's structure, including its dihedral angles and hydrogen bonding patterns, contributes to a deeper understanding of molecular interactions and stability, essential for designing more efficient herbicides and understanding their environmental behavior (Youngeun Jeon et al., 2015).
Antiviral Research
Research on 2',4'-dimethoxypyrimidines has led to the synthesis of compounds with potential antiviral properties. These efforts focus on creating derivatives with specific substitutions that exhibit activity against herpes simplex virus, indicating a pathway for developing new antiviral medications (P. Coe et al., 1982).
Supramolecular Chemistry
The study of ureidopyrimidones reveals their ability to dimerize through quadruple hydrogen bonding, offering insights into supramolecular assembly mechanisms. These findings have implications for the design of molecular recognition systems and self-assembling materials (F. H. Beijer et al., 1998).
Neuropharmacology and Eating Disorders
In neuropharmacology, derivatives have been investigated for their potential to influence behaviors linked to eating disorders. For example, research on orexin receptors highlights the role of specific antagonists in reducing compulsive food consumption without inducing sleep, suggesting therapeutic avenues for eating disorders with a compulsive component (L. Piccoli et al., 2012).
Environmental Science and Herbicide Degradation
Studies on the degradation of sulfonylurea herbicides, such as LGC-42153, in flooded soil provide valuable information on the environmental fate of these chemicals. Understanding the breakdown pathways and metabolic products assists in assessing the environmental impact and safety of herbicide use in agriculture (Jin Kim et al., 2003).
Cancer Research and FLT3 Inhibition
In the quest for new cancer therapies, compounds structurally related to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea have been synthesized to inhibit the fibroblast growth factor receptor (FGFR) family, demonstrating significant antitumor activity. This research underscores the potential of these compounds in developing targeted cancer treatments (V. Guagnano et al., 2011).
Propriétés
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-20-11-10(7-15-13(18-11)21-2)17-12(19)16-9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVDOXXXHCJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


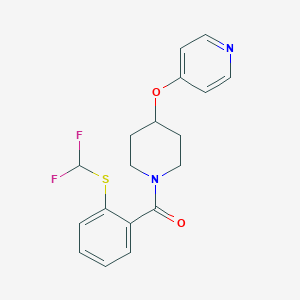
![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2427037.png)
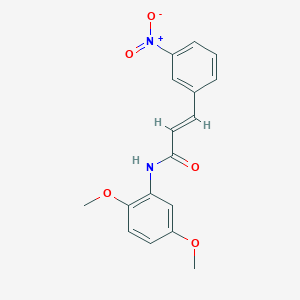
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)
![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)
![2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B2427044.png)

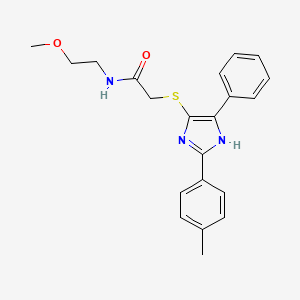
![N-benzyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2427047.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide](/img/structure/B2427049.png)
